molecular formula C14H10ClNOS2 B8570084 Thiophene-3-carbonitrile, 5-acetyl-4-(4-chlorophenyl)-2-methylthio-

Thiophene-3-carbonitrile, 5-acetyl-4-(4-chlorophenyl)-2-methylthio-

Cat. No. B8570084
M. Wt: 307.8 g/mol
InChI Key: DZABTJAQLCLMRM-UHFFFAOYSA-N
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Patent
US07084159B2

Procedure details

3-(4-Chloro-phenyl)-3-oxo-propionitrile (5 mmol) was added to a suspension of K2CO3 (3 equivalents, 15 mmol) in DMF (4.5 mL) and allowed to stir at room temperature. After 10 minutes, CS2 (1.25 equivalents, 7.5 mmol) was added in one portion and the resulting mixture stirred at room temperature for an additional 10 minutes then a solution of 1-chloro-propan-2-one (1.0 equivalent, 5 mmol) in DMF (5 mL) was added. After 1 hour, a solution of MeI (1.1 equivalents, 5.5 mmol) in DMF (2 mL) was added in a dropwise fashion then, after 30 minutes, the mixture was poured onto water and the resulting mixture was stirred vigorously for 12–16 hours to afford a suspension of the desired product. The crude product was isolated by filtration.
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.5 mmol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10]#[N:11])=[CH:4][CH:3]=1.[C:13]([O-])([O-])=O.[K+].[K+].[C:19](=[S:21])=[S:20].Cl[CH2:23][C:24](=[O:26])[CH3:25].CI>CN(C=O)C>[C:24]([C:25]1[S:20][C:19]([S:21][CH3:13])=[C:9]([C:10]#[N:11])[C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:26])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC#N)=O
Name
Quantity
15 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.5 mmol
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
5.5 mmol
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature for an additional 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
after 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
the mixture was poured onto water
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred vigorously for 12–16 hours
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(S1)SC)C#N)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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